N'-(4-ethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide N'-(4-ethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 1203385-30-1
VCID: VC7284624
InChI: InChI=1S/C18H20N2O3S/c1-2-23-14-7-5-13(6-8-14)20-17(22)16(21)19-12-18(9-10-18)15-4-3-11-24-15/h3-8,11H,2,9-10,12H2,1H3,(H,19,21)(H,20,22)
SMILES: CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.43

N'-(4-ethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide

CAS No.: 1203385-30-1

Cat. No.: VC7284624

Molecular Formula: C18H20N2O3S

Molecular Weight: 344.43

* For research use only. Not for human or veterinary use.

N'-(4-ethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide - 1203385-30-1

Specification

CAS No. 1203385-30-1
Molecular Formula C18H20N2O3S
Molecular Weight 344.43
IUPAC Name N'-(4-ethoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide
Standard InChI InChI=1S/C18H20N2O3S/c1-2-23-14-7-5-13(6-8-14)20-17(22)16(21)19-12-18(9-10-18)15-4-3-11-24-15/h3-8,11H,2,9-10,12H2,1H3,(H,19,21)(H,20,22)
Standard InChI Key BNQNHIXWOZBVRW-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3

Introduction

N'-(4-ethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. It belongs to the class of organic amides due to the presence of a carbonyl group (C=O) linked to a nitrogen atom. The compound's molecular formula is C16H20N2O2S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur.

Structural Characteristics

The compound features an ethoxyphenyl group and a thiophene ring, classifying it as both an aromatic compound and an amide. Its structural complexity suggests potential applications in pharmacology and materials science. The molecular weight of N'-(4-ethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide is approximately 304.40 g/mol.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions, which may include amidation and cyclopropanation. Specific reagents such as ethoxybenzoyl chloride and thiophene derivatives are often required. Reaction conditions like temperature, solvent choice, and reaction time are crucial for optimizing yields.

Chemical Reactions Involving the Compound

  • Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, which may lead to the breakdown of its amide bonds.

  • Other Reactions: It may participate in various other chemical reactions, including those involving its aromatic rings and cyclopropyl group.

Potential Applications

N'-(4-ethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide has potential applications in medicinal chemistry, particularly in pharmacology. Its structural motifs suggest possible interactions with biological receptors or enzymes, which could modulate neurotransmitter systems or inhibit enzymes.

Analytical Techniques

To elucidate the compound's structure and monitor its reactions, analytical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are employed.

Comparison with Similar Compounds

Other compounds with similar structural features, such as 2-(4-ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide (CAS#: 2415533-75-2), also exhibit complex organic structures and potential biological activities. This latter compound has a molecular weight of 315.4 g/mol and a molecular formula of C18H21NO2S .

Comparison Table

Compound NameMolecular FormulaMolecular Weight (g/mol)
N'-(4-ethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamideC16H20N2O2S304.40
2-(4-ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamideC18H21NO2S315.4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator